
(R)-Didemethyl Citalopram Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Didemethyl Citalopram Hydrochloride is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is an enantiomer of citalopram, specifically the R-enantiomer, which has distinct pharmacological properties compared to its S-enantiomer counterpart .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Didemethyl Citalopram Hydrochloride involves several steps, starting from the basic structure of citalopram. The process typically includes:
Grignard Reaction: The initial step involves a Grignard reaction where a fluorophenyl magnesium halide reacts with a suitable precursor.
Cyanide Exchange Reaction: This step involves a cyanide exchange reaction with a cyanide source to form the desired compound.
Purification: The crude product undergoes purification through crystallization and recrystallization to isolate the base compound.
Industrial Production Methods
Industrial production of ®-Didemethyl Citalopram Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .
化学反应分析
Types of Reactions
®-Didemethyl Citalopram Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学研究应用
Pharmacological Context
Citalopram is primarily indicated for the treatment of major depressive disorder and has been utilized off-label for various conditions such as anxiety disorders, obsessive-compulsive disorder, and eating disorders . (R)-Didemethyl Citalopram Hydrochloride is an active metabolite of citalopram, contributing to the drug's overall therapeutic effects and influencing its pharmacokinetic profile.
Pharmacokinetics
Research has demonstrated that this compound exhibits distinct pharmacokinetic properties compared to its parent compound, citalopram. A population pharmacokinetic model indicated that the clearance rates for R-citalopram and its metabolites vary significantly based on patient-specific factors such as age, sex, and body weight .
Table 1: Pharmacokinetic Parameters
Parameter | R-Citalopram | S-Citalopram | R-Didemethyl Citalopram | S-Didemethyl Citalopram |
---|---|---|---|---|
Apparent Clearance (L/h) | 8.6 | 14 | 23.8 | 38.5 |
Volume of Distribution (L) | 2050 | 1450 | Not specified | Not specified |
This data underscores the importance of understanding how this compound behaves in the body, which is crucial for optimizing therapeutic strategies.
Treatment of Agitation in Alzheimer's Disease
One notable application of citalopram and its metabolites, including this compound, is in managing agitation in Alzheimer's disease patients. A clinical trial demonstrated that citalopram effectively reduced agitation symptoms, with pharmacokinetic modeling providing insights into how different enantiomers contribute to therapeutic outcomes .
Off-Label Uses
Beyond its primary indications, this compound has been investigated for its potential in treating other psychiatric conditions. Studies have explored its efficacy in managing symptoms associated with anxiety disorders and obsessive-compulsive disorder due to its serotonergic activity .
Neonatal Hair Analysis
A study focused on the quantification of citalopram and its metabolites in neonatal hair samples highlighted the relevance of this compound in assessing gestational exposure to antidepressants. The methodology employed liquid chromatography-tandem mass spectrometry to accurately measure drug levels, emphasizing the need for careful monitoring during pregnancy .
Metabolism Studies in Animals
Research involving Beagle dogs illustrated the metabolism of citalopram and provided insights into the potential side effects associated with its use. The findings indicated that severe convulsive attacks could occur post-administration, which may be linked to the metabolic pathways involving this compound .
作用机制
The mechanism of action of ®-Didemethyl Citalopram Hydrochloride involves the inhibition of serotonin reuptake in the central nervous system. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound primarily targets the serotonin transporter (SERT), blocking its function and leading to increased serotonin levels .
相似化合物的比较
Similar Compounds
Citalopram: The racemic mixture of R- and S-enantiomers.
Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity.
Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.
Uniqueness
®-Didemethyl Citalopram Hydrochloride is unique due to its specific enantiomeric form, which may exhibit different pharmacokinetic and pharmacodynamic properties compared to its S-enantiomer and racemic mixture. This uniqueness makes it valuable for studying the enantiomer-specific effects of SSRIs and their potential therapeutic applications .
属性
分子式 |
C18H18ClFN2O |
---|---|
分子量 |
332.8 g/mol |
IUPAC 名称 |
(1R)-1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/t18-;/m1./s1 |
InChI 键 |
ZPPDJHFUISDGTP-GMUIIQOCSA-N |
手性 SMILES |
C1C2=C(C=CC(=C2)C#N)[C@@](O1)(CCCN)C3=CC=C(C=C3)F.Cl |
规范 SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。